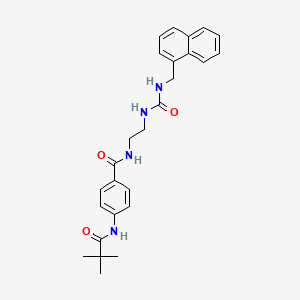![molecular formula C7H8O5 B2725212 (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid CAS No. 2309431-47-6](/img/structure/B2725212.png)
(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemistry and Plant Biology
In biochemistry and plant biology, the study by Baertschi et al. (1988) explores the absolute configuration of cis-12-oxophytodienoic acid in flaxseed, highlighting its biosynthesis from linolenic acid. This research provides insights into the structural aspects of cyclopentenone formation, which is critical for understanding plant defense mechanisms and signaling pathways (Baertschi, Ingram, Harris, & Brash, 1988).
Catalysis and Material Science
In the field of catalysis and material science, the work by Wang et al. (2016) discusses the synthesis and improved catalytic activity of d(10) coordination polymers. These polymers, designed using tetracarboxylic acid ligands, show enhanced catalytic properties for the synthesis of tetrahydropyrimidine derivatives, demonstrating the compound's role in developing new catalytic materials (Wang, Huang, Han, Shao, Hou, & Fan, 2016).
Antibacterial Activity
Al-Sinjilawi et al. (2014) explored the synthesis and antibacterial activity of novel 4-oxopyrido[2,3-a]phenothiazines, which include derivatives of the cyclopentadiol carboxylic acid structure. These compounds showed promising activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of cyclopentadiol carboxylic acid derivatives in developing new antibacterial agents (Al-Sinjilawi, El-Abadelah, Mubarak, Al-Aboudi, Abadleh, Mahasneh, & Ahmad, 2014).
Fluorescence and Imaging
The research by Fu et al. (2015) on the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives reveals their potential in fluorescence and imaging. These derivatives exhibit significant antiproliferative activity and fluorescence properties, suggesting their application as effective fluorescence probes for biological imaging and potential antitumor agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).
Organic Synthesis and Drug Design
In the context of organic synthesis and drug design, Ferrini et al. (2015) discuss the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method offers a new route to triazole-based scaffolds, which are crucial for the development of peptidomimetics and biologically active compounds. The synthesis avoids the Dimroth rearrangement, enabling the preparation of triazole amino acids for drug design applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Eigenschaften
IUPAC Name |
(3aS,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-6(9)3-1-4-5(2-3)12-7(10)11-4/h3-5H,1-2H2,(H,8,9)/t3?,4-,5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDKKIHXZESFA-NVGWPGHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1C(=O)O)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)




![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)
![6-methyl-2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725140.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)

